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Cat. No.: B147005 Get Quote

An In-depth Technical Guide to Mellitene (Hexamethylbenzene)

Introduction
Mellitene, more systematically known as hexamethylbenzene, is an aromatic hydrocarbon

with the molecular formula C₁₂H₁₈. It consists of a central benzene ring with all six hydrogen

atoms replaced by methyl groups.[1] Its structure is of historical significance in the field of X-ray

crystallography; in 1929, Kathleen Lonsdale's study of hexamethylbenzene provided definitive

proof that the benzene ring is hexagonal and flat, a foundational discovery for the

understanding of aromaticity.[1] This document provides a comprehensive overview of its

molecular structure, properties, synthesis, and characterization, tailored for researchers and

professionals in the chemical and pharmaceutical sciences.

Molecular Formula and Structure
Hexamethylbenzene is an aromatic compound that adheres to Hückel's rule, with six

delocalized π electrons in a planar cyclic system.[1] Each of the six carbon atoms in the ring is

sp² hybridized, exhibiting trigonal planar geometry. The methyl carbons are sp³ hybridized with

a tetrahedral geometry.[1] The substitution of all ring hydrogens with electron-donating methyl

groups increases the electron density of the aromatic ring, making it more electron-rich than

benzene.[2]

Molecular Structure Diagram
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Caption: 2D structure of the hexamethylbenzene molecule.

Physicochemical and Spectroscopic Data
The properties of hexamethylbenzene have been extensively studied. The following tables

summarize key quantitative data.

Table 1: General and Physical Properties
Property Value Reference

Molecular Formula C₁₂H₁₈ [1][3]

Molar Mass 162.27 g/mol [1][3]

IUPAC Name
1,2,3,4,5,6-

Hexamethylbenzene
[1][3]

Synonyms Mellitene [1][3]

CAS Number 87-85-4 [1][3]

Appearance White crystalline powder [1][2]

Melting Point 165-166 °C [1]

Boiling Point 265.2 °C [1][2]

Density 1.0630 g/cm³ [1]

Solubility

Insoluble in water; soluble in

organic solvents like benzene,

ethanol, acetone, and acetic

acid.

[1][2]

Table 2: Spectroscopic Data
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Spectrum Type Key Features Reference

¹H NMR

A single sharp peak is

observed due to the magnetic

equivalence of all 18 protons.

[4][5]

¹³C NMR

Two signals are typically

observed: one for the six

equivalent aromatic carbons

and one for the six equivalent

methyl carbons.

[6]

Mass Spec (EI)

Molecular ion (M⁺) at m/z =

162. A prominent peak at m/z =

147 corresponds to the loss of

a methyl group ([M-15]⁺).[3][7]

The mass spectrum consists of

eleven series of ions.[8]

IR Spectroscopy

Characteristic bands

associated with C-H stretching

and bending of the methyl

groups and C=C stretching of

the aromatic ring.

[3][9][10]

Table 3: Crystallographic Data
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Parameter Value Reference

Crystal System
Triclinic (at room temperature,

Phase II)
[11]

Benzene Ring Geometry Planar and hexagonal [1][11]

Aromatic C-C Bond Length ~1.39 Å [2]

Ring C - Methyl C Bond Length ~1.50 Å [2]

Phase Transitions

Exists in three solid phases:

Phase I (high-temp), Phase II

(room-temp), and Phase III

(below 115K).

[11]

Table 4: Thermodynamic Properties
Property (at 298.15 K) Value Reference

Standard Molar Enthalpy of

Formation (gas)
-160.0 ± 1.8 kJ/mol [12]

Standard Molar Enthalpy of

Formation (crystal)
-244.7 ± 1.7 kJ/mol [13]

Standard Molar Entropy

(crystal)
272.2 J/mol·K [13]

Molar Heat Capacity at

Constant Pressure (gas)
241.5 ± 0.4 J/mol·K [12]

Molar Heat Capacity at

Constant Pressure (crystal)
303.0 J/mol·K [13]

Experimental Protocols
Synthesis of Hexamethylbenzene via Phenol Methylation
This method is based on the procedure described in Organic Syntheses, involving the vapor-

phase reaction of phenol and methanol over an activated alumina catalyst.[14]
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Materials and Equipment:

Phenol

Methanol

Activated alumina catalyst (8- to 14-mesh)

Quartz or Pyrex tube for catalysis

Tube furnace with temperature controller

Addition funnel or syringe pump

Ice-cooled receiver flask

Büchner funnel and filter flask

Standard laboratory glassware for recrystallization

Procedure:

Catalyst Packing: A quartz or Pyrex tube (e.g., 7/8-in. diameter, 13 in. long) is packed with

approximately 34 g of 8- to 14-mesh activated alumina.[14]

Setup: The packed tube is placed horizontally in a tube furnace. The inlet is connected to an

addition funnel, and the outlet is connected to a receiver flask cooled in an ice bath. The exit

from the receiver should be vented to a fume hood as flammable gases like methane and

hydrogen are produced.[14]

Reaction: The furnace is heated to maintain a catalyst bed temperature of 530 °C. A solution

of phenol in methanol is prepared.[14] This solution is then added dropwise or pumped over

the heated catalyst at a controlled rate (e.g., 110 mL/hour).[14]

Product Collection: The product, which is a pale yellow solid, condenses in the receiver.[14]

Purification:
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After the reaction is complete, the crude product is collected by filtration using a Büchner

funnel and washed with cold methanol. This yields a crude product with a melting point of

135-145 °C.[14]

Further purification is achieved by recrystallization. Recrystallization from ethanol (e.g., 50

g in 650 mL) or benzene (e.g., 50 g in 130 mL) yields colorless hexamethylbenzene with

a melting point of 165-166 °C.[14] The reported yield of crude product is approximately 65-

67%.[14]

Synthesis Workflow
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1. Prepare Solution
(Phenol in Methanol)

4. Reactants Addition
(Pass solution over catalyst)

2. Setup Apparatus
(Tube furnace with Al₂O₃ catalyst)

3. Heat Catalyst
(Maintain bed temperature at 530°C)

5. Product Collection
(Condense product in cooled receiver)

6. Isolate Crude Product
(Filter and wash with methanol)

7. Purify
(Recrystallize from ethanol or benzene)

Final Product
(Colorless Hexamethylbenzene)

Click to download full resolution via product page

Caption: Workflow for the synthesis of hexamethylbenzene.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Objective: To confirm the identity and purity of the synthesized hexamethylbenzene by ¹H

NMR.

Materials and Equipment:

Synthesized hexamethylbenzene sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tube

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified hexamethylbenzene
in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using standard parameters. A small number of scans (e.g.,

8 or 16) is typically sufficient due to the high symmetry and concentration of protons.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Integrate the signals.
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Reference the spectrum (the residual CHCl₃ peak at 7.26 ppm can be used, or an internal

standard like TMS).

Analysis: The spectrum of pure hexamethylbenzene should exhibit a single, sharp singlet,

confirming the chemical equivalence of all 18 methyl protons.[5] The absence of other

significant peaks indicates high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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